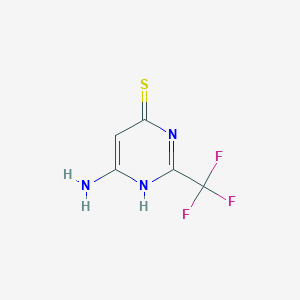

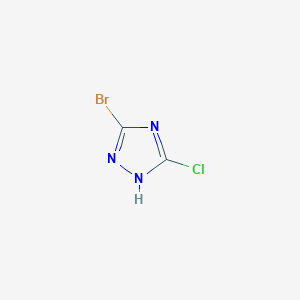

![molecular formula C12H16BrClN2O3 B1525678 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1220021-00-0](/img/structure/B1525678.png)

3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride

Overview

Description

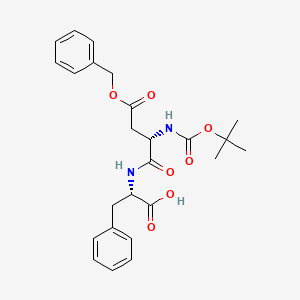

“3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H16BrClN2O3 . It has a molecular weight of 351.62 .

Molecular Structure Analysis

The InChI code for “3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride” is 1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H . This code provides a specific description of the molecule’s structure.Scientific Research Applications

Aspartic Protease Inhibition in Malaria

Piperidine derivatives, including those similar in structure to 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride, have shown potential in the inhibition of Plasmodium falciparum aspartic proteases. A study by Saify et al. (2011) revealed that nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine exhibit significant inhibitory activity against plasmepsin-II, an aspartic protease critical for the malaria parasite's survival. The inclusion of a nitro group in the benzene ring was crucial for this inhibitory effect, suggesting that similar compounds could be valuable in malaria research and drug development (Saify et al., 2011).

Radiolabeled Probes for σ-1 Receptors

Research on halogenated 4-(phenoxymethyl)piperidines, akin to 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride, has shown promising results in the development of radiolabeled probes for σ-1 receptors. Waterhouse et al. (1997) synthesized several derivatives and evaluated their affinity, selectivity, and in vivo uptake in adult male rats. Notably, one iodinated ligand exhibited high uptake and retention in brain regions, suggesting its potential as a probe for σ-1 receptors, which are implicated in various neurological and psychiatric disorders (Waterhouse et al., 1997).

Phosphodiesterase Activity Modeling

An asymmetric dinuclear nickel(II) system, incorporating a phenol-based ligand similar to the core structure of 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride, was studied by Ren et al. (2011) for its phosphodiesterase activity. This model demonstrated significant catalytic activity in hydrolyzing bis(4-nitrophenyl)phosphate (BNPP), a substrate analog for DNA and RNA. The system's efficiency, attributed to the bridging hydroxyl group, provides insight into designing metallohydrolase mimics for biochemical applications (Ren et al., 2011).

Synthesis and Bioactivity of Halogenated Phenolic Chalcones

Compounds structurally related to 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride have been explored for their cytotoxic and enzyme inhibitory effects. Yamali et al. (2016) synthesized phenolic bis Mannich bases and evaluated their carbonic anhydrase (CA) inhibitory effects, revealing moderate inhibition toward hCA I and hCA II isoforms. These findings suggest potential for further modification and development as therapeutic agents (Yamali et al., 2016).

properties

IUPAC Name |

3-[(4-bromo-2-nitrophenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3.ClH/c13-10-3-4-12(11(6-10)15(16)17)18-8-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNUPYMSLPLEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromoimidazo[1,2-B]pyridazine](/img/structure/B1525595.png)

![6-acetyl-2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1525597.png)

![Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1525608.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1525615.png)

![3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525618.png)